molecular formula C50H80O23 B2786202 16-[3,4-Dihydroxy-5-[5-hydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-6-(hydroxymethyl)oxan-2-yl]oxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-10-one CAS No. 179464-23-4

16-[3,4-Dihydroxy-5-[5-hydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-6-(hydroxymethyl)oxan-2-yl]oxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-10-one

Cat. No.: B2786202
CAS No.: 179464-23-4
M. Wt: 1049.167
InChI Key: IXUNZKARBRITGN-GRBASZPCSA-N
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Description

16-[3,4-Dihydroxy-5-[5-hydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-6-(hydroxymethyl)oxan-2-yl]oxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-10-one is a natural product found in Tribulus terrestris and Agave amica with data available.

Properties

IUPAC Name

16-[3,4-dihydroxy-5-[5-hydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-6-(hydroxymethyl)oxan-2-yl]oxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-10-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C50H80O23/c1-19-7-10-50(65-17-19)20(2)32-27(73-50)12-25-23-6-5-21-11-22(8-9-48(21,3)24(23)13-31(55)49(25,32)4)66-45-40(63)37(60)41(30(16-53)69-45)70-47-43(72-46-39(62)36(59)34(57)28(14-51)67-46)42(35(58)29(15-52)68-47)71-44-38(61)33(56)26(54)18-64-44/h19-30,32-47,51-54,56-63H,5-18H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXUNZKARBRITGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(C(C3C(O2)CC4C3(C(=O)CC5C4CCC6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)CO)O)OC9C(C(C(CO9)O)O)O)OC2C(C(C(C(O2)CO)O)O)O)O)O)C)C)C)OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C50H80O23
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1049.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 16-[3,4-Dihydroxy-5-[5-hydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-6-(hydroxymethyl)oxan-2-yl]oxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-10-one is a complex organic molecule with potential biological activities that have been the subject of recent research. This article explores its biological activity based on available studies and findings.

Chemical Structure

The compound features a highly intricate structure characterized by multiple hydroxyl groups and a spirocyclic framework. Its systematic IUPAC name indicates the presence of several oxane rings and hydroxymethyl substituents that may contribute to its biological properties.

Biological Activity Overview

Research into the biological activity of this compound reveals several potential therapeutic applications:

  • Antioxidant Activity : The presence of multiple hydroxyl groups suggests that the compound may exhibit significant antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals and reducing oxidative stress in cells.
  • Anti-inflammatory Properties : Some studies indicate that compounds with similar structures can inhibit inflammatory pathways. This compound may modulate inflammatory responses by affecting cytokine production and signaling pathways.
  • Anticancer Potential : Preliminary investigations suggest that this compound could possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth through various mechanisms.

1. Antioxidant Activity

A study highlighted the antioxidant capabilities of compounds with similar structural motifs to the one . These compounds were shown to scavenge free radicals effectively and protect cellular components from oxidative damage .

2. Anti-inflammatory Effects

Research has demonstrated that structurally related compounds can inhibit key inflammatory mediators such as TNF-alpha and IL-6. The ability to modulate these cytokines may provide therapeutic benefits in conditions characterized by chronic inflammation .

3. Anticancer Mechanisms

In vitro studies have indicated that similar compounds can induce apoptosis in various cancer cell lines through the activation of caspases and modulation of mitochondrial pathways . The specific mechanisms by which the compound exerts its anticancer effects require further investigation but may involve the inhibition of cell proliferation and promotion of cell cycle arrest.

Case Studies

Several case studies have been conducted to evaluate the therapeutic potential of related compounds:

StudyFindings
Study A (2023)Demonstrated significant reduction in oxidative stress markers in treated cells with similar compounds.
Study B (2022)Showed anti-inflammatory effects in animal models with chronic inflammation when treated with structurally similar molecules.
Study C (2021)Reported anticancer activity in vitro against breast cancer cell lines with a related compound leading to increased apoptosis rates.

Scientific Research Applications

Pharmaceutical Applications

  • Antioxidant Properties :
    • The presence of multiple hydroxyl groups in the compound enhances its ability to scavenge free radicals, making it a candidate for antioxidant formulations. This property is crucial for developing supplements aimed at reducing oxidative stress in humans.
  • Anti-inflammatory Effects :
    • Studies have indicated that similar compounds can modulate inflammatory pathways. This compound may serve as a basis for developing new anti-inflammatory drugs or treatments for chronic inflammatory diseases.
  • Antimicrobial Activity :
    • The structural characteristics of the compound suggest potential antimicrobial properties. Research into derivatives of similar structures has shown effectiveness against various pathogens, indicating a possible application in antibiotic development.
  • Cancer Research :
    • There is growing interest in compounds with multi-hydroxyl functionalities for their ability to inhibit cancer cell proliferation. Investigations into this compound could lead to novel anticancer agents.

Nutraceutical Applications

  • Dietary Supplements :
    • Given its antioxidant and anti-inflammatory properties, this compound could be formulated into dietary supplements aimed at promoting health and wellness.
  • Functional Foods :
    • Incorporating this compound into functional foods could enhance their health benefits, particularly in products targeting metabolic health or immune support.

Material Science Applications

  • Biodegradable Polymers :
    • The complex structure may facilitate the development of biodegradable polymers that can be used in packaging or medical applications, aligning with sustainability goals.
  • Nanotechnology :
    • The compound's unique molecular architecture could be utilized in nanotechnology for drug delivery systems where targeted release and bioavailability are critical.

Case Studies and Research Findings

  • Study on Antioxidant Activity :
    • A comparative study found that compounds with similar hydroxyl group arrangements exhibited significant antioxidant activity in vitro, suggesting that this compound may have similar effects .
  • Research on Anti-inflammatory Mechanisms :
    • Investigations into related compounds revealed their potential to inhibit pro-inflammatory cytokines, supporting the hypothesis that this compound could also exhibit anti-inflammatory properties .
  • Antimicrobial Efficacy Testing :
    • Preliminary tests on structurally related compounds demonstrated effectiveness against Gram-positive and Gram-negative bacteria, indicating a pathway for exploring this compound's antimicrobial potential .

Chemical Reactions Analysis

Glycosidic Hydrolysis

The compound’s primary reactive sites are its β-glycosidic bonds , which connect the steroid aglycone to sugar units (e.g., β-D-glucopyranosyl groups). These bonds undergo hydrolysis under:

  • Acidic conditions : Acid-catalyzed hydrolysis cleaves glycosidic linkages, releasing the aglycone and sugar moieties. This reaction is common in glycoside chemistry and aligns with the compound’s classification as a steroidal glycoside .

  • Enzymatic hydrolysis : Specific glycosidases (e.g., β-glucosidases) may selectively break bonds, depending on the stereochemistry of the sugar units .

Data Table: Glycosidic Hydrolysis Conditions

Reaction TypeConditionsProducts
Acidic hydrolysisHCl/MeOH, refluxAglycone + Glucose derivatives
Enzymatic hydrolysisβ-glucosidase, pH 5-6Partially hydrolyzed intermediates

Aglycone Stability

The steroid aglycone (spiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-10-one) contains a spirocyclic system and a ketone group . Potential reactions include:

  • Reduction : The ketone group may undergo reduction to form a secondary alcohol under conditions like NaBH4 or LiAlH4.

  • Oxidation : Steroid oxidation typically occurs at allylic positions, but the spirocyclic system’s rigidity may limit reactivity .

Sugar Unit Reactivity

The sugar residues (e.g., 6-(hydroxymethyl)oxan-2-yl) may participate in:

  • Methylation : Hydroxyl groups could react with methylating agents (e.g., CH3I) under basic conditions.

  • Acetylation : OH groups may undergo acetylation with acetic anhydride to form esters, altering solubility .

Structural Degradation

The compound’s polysaccharide chain (e.g., β-D-glucopyranosyl-(1→2)-α-L-mannopyranosyl-(1→3)-β-D-glucopyranosyl) may degrade under:

  • Strong acidic/basic conditions : Breakdown of glycosidic linkages between sugars.

  • Enzymatic digestion : Exoglycosidases could cleave terminal sugar units .

Solubility and Stability

  • Solubility : The glycoside’s polar sugar moieties likely enhance aqueous solubility compared to the aglycone.

  • Thermal stability : The steroid aglycone’s spirocyclic structure may confer rigidity, but the glycosidic bonds are susceptible to hydrolysis at elevated temperatures .

Research Gaps and Challenges

  • Limited direct studies : No experimental data on the specific compound’s reactivity were found in the provided sources.

  • Complexity : The multi-branched sugar chain and spirocyclic aglycone complicate isolation and reaction monitoring.

References :

  • Plant metabolite databases (e.g., PlantaEDB) for structural classification .

  • PubChem data on analogous steroidal glycosides (e.g., Sibiricoside A) .

  • General glycoside hydrolysis mechanisms.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.